molecular formula C11H22N2O2 B1341751 (S)-1-Boc-2-Ethylpiperazine CAS No. 325145-35-5

(S)-1-Boc-2-Ethylpiperazine

Cat. No.: B1341751
CAS No.: 325145-35-5
M. Wt: 214.3 g/mol
InChI Key: CTCGRXDGXGUOTE-VIFPVBQESA-N
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Description

(S)-1-Boc-2-Ethylpiperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The this compound compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-Ethylpiperazine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available starting material, 2-ethyl-piperazine.

    Protection of the Amine Group: The amine group of 2-ethyl-piperazine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 2-ethyl-piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).

    Purification: The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired this compound product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 2-ethyl-piperazine are reacted with di-tert-butyl dicarbonate in the presence of a suitable base.

    Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.

    Purification and Isolation: The product is purified using industrial-scale techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-2-Ethylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Deprotection Reactions: The Boc group is typically removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

(S)-1-Boc-2-Ethylpiperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-Ethylpiperazine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to various biological effects. The Boc group serves as a protecting group, preventing unwanted reactions and allowing for selective modification of the molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Boc-2-ethyl-piperazine: The enantiomer of (S)-1-Boc-2-Ethylpiperazine, differing in the spatial arrangement of atoms.

    1-Boc-piperazine: A similar compound lacking the ethyl group.

    2-ethyl-piperazine: The non-Boc-protected form of the compound.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

tert-butyl (2S)-2-ethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCGRXDGXGUOTE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590521
Record name tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325145-35-5
Record name tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Ethylpiperazine, N1-BOC protected
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